molecular formula C11H11NO5 B1392790 methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate CAS No. 1221792-39-7

methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

Cat. No.: B1392790
CAS No.: 1221792-39-7
M. Wt: 237.21 g/mol
InChI Key: WANGXTVDARRWHA-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is a chemical compound with the molecular formula C11H11NO5 It is a benzoxazine derivative, characterized by a benzene ring fused with an oxazine ring

Biochemical Analysis

Biochemical Properties

Methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The compound also interacts with proteins involved in cell signaling, modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in apoptosis, leading to increased cell death in cancer cells. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions. This binding can lead to enzyme inhibition, which in turn affects various biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of certain enzymes and prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic effects, including liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation. Additionally, it can affect the levels of certain metabolites, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. This localization can affect its activity, as it may interact with different biomolecules depending on its subcellular distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with methyl 2-bromo-3-oxobutanoate in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the benzoxazine ring, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzoxazine derivatives.

Scientific Research Applications

Methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
  • Methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-9-carboxylate
  • Methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-10-carboxylate

Uniqueness

Methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is unique due to its specific substitution pattern on the benzoxazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its specific reactivity and stability differentiate it from other similar compounds, allowing for targeted use in research and industry.

Properties

IUPAC Name

methyl 6-methoxy-3-oxo-4H-1,4-benzoxazine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c1-15-6-3-7(11(14)16-2)10-8(4-6)12-9(13)5-17-10/h3-4H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANGXTVDARRWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)NC(=O)CO2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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